{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
{1-[(3,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS: 1499538-04-3) is a triazole-based primary amine featuring a 3,4-difluorobenzyl substituent at the N1 position of the triazole ring. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . Its structure combines the rigidity of the triazole core with the electron-withdrawing effects of fluorine atoms, making it a candidate for pharmaceutical and materials science applications. Key properties include:
- Molecular formula: C₁₀H₁₀F₂N₄
- Molecular weight: 236.21 g/mol
- Key functional groups: 1,2,3-triazole, primary amine, difluorinated benzyl group.
Properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-9-2-1-7(3-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRQZNJVQCFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1,2,3-triazole derivatives such as {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine generally proceeds via:
- Formation of the 1,2,3-triazole ring through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
- Introduction of the 3,4-difluorobenzyl substituent via alkylation or through the azide or alkyne precursor.
- Installation of the methanamine group on the triazole ring, either by direct amination or by functional group interconversion from an intermediate such as a halomethyl or formyl derivative.
This approach leverages the robustness and regioselectivity of CuAAC to assemble the triazole core, followed by selective functionalization steps.
Preparation of the 1,2,3-Triazole Core
2.1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
- The 1,2,3-triazole ring is efficiently synthesized by cycloaddition of an organic azide and a terminal alkyne in the presence of copper(I) catalysts.
- For the target compound, the azide precursor is typically 3,4-difluorobenzyl azide, prepared by nucleophilic substitution of 3,4-difluorobenzyl halide with sodium azide.
- The alkyne counterpart is an alkyne derivative bearing a functional group that can be converted into methanamine, such as propargylamine or a protected aminoalkyne.
- The CuAAC reaction is carried out in solvents like t-butanol/water or DMF at room temperature or mild heating.
- Copper(I) sources such as CuSO4 with sodium ascorbate or CuI are commonly used.
- The reaction affords the 1,4-disubstituted 1,2,3-triazole regioisomer selectively.
Installation of the Methanamine Group on the Triazole Ring
3.1 Direct Amination of the Triazole
- Direct introduction of the methanamine group at the 4-position of the 1,2,3-triazole is challenging due to the aromaticity and electronic structure of the ring.
- Instead, synthetic routes often involve introducing a suitable leaving group or functional handle at the 4-position, such as a halomethyl or formyl group, which can be subsequently transformed into the methanamine.
3.2 Functional Group Interconversion
- The 4-position of the triazole ring can be functionalized with a formyl group via lithiation and reaction with electrophiles like DMF or carbon dioxide derivatives.
- For example, lithiation at the 4-position followed by reaction with CO2 or aldehydes can yield carboxylic acid or aldehyde functionalities.
- Subsequent reductive amination or amide reduction can convert these intermediates into the methanamine group.
3.3 Example from Related Literature
- While direct literature on the exact compound is limited, analogous preparations of 1,2,4-triazole derivatives bearing benzyl and amino substituents have been reported.
- In such syntheses, hydrazine hydrate or similar reagents are used to convert intermediates like thiosemicarbazides or carbothioamides into triazole rings with amino substituents.
- Alkylation reactions with benzyl halides bearing fluorine substituents have been employed to introduce the difluorobenzyl group on nitrogen atoms of triazoles.
Representative Synthetic Route (Hypothetical Scheme)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of 3,4-difluorobenzyl azide | 3,4-difluorobenzyl bromide + NaN3 in DMF | 3,4-difluorobenzyl azide | 80-90 | Nucleophilic substitution |
| 2 | CuAAC cycloaddition | 3,4-difluorobenzyl azide + propargylamine + CuSO4/ascorbate | 1-[(3,4-difluorophenyl)methyl]-1,2,3-triazol-4-ylmethanamine precursor | 75-85 | Regioselective 1,4-disubstituted triazole |
| 3 | Functional group modification | Protection/deprotection or reductive amination | Final target compound | 60-80 | Conversion to methanamine group |
Alternative Methods and Considerations
- Lithiation and Electrophilic Quenching: For triazoles lacking direct amine substituents, lithiation at the 4-position followed by electrophilic trapping with carbon dioxide or aldehydes can introduce carboxyl or formyl groups, which are then converted to amines.
- Use of Hydrazine Derivatives: Hydrazine hydrate is commonly used to cyclize intermediates into triazole rings and introduce amino functionalities.
- Avoidance of Isomerization: Alkylation reactions on triazoles can lead to N-alkylation isomers; careful control of reaction conditions and choice of reagents is necessary to ensure regioselectivity.
- Protecting Groups: Amino groups may require protection during multi-step synthesis to avoid side reactions.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | CuSO4 + sodium ascorbate, 3,4-difluorobenzyl azide, propargylamine | High regioselectivity, mild conditions | Requires azide and alkyne precursors |
| Lithiation and electrophilic substitution | n-Butyllithium or LDA, CO2, DMF, aldehydes | Enables functionalization at triazole C4 | Sensitive to moisture, requires low temp |
| Reductive amination | Aldehyde intermediate + NH3 or amine + reducing agent | Direct conversion to methanamine | Requires intermediate aldehyde or ketone |
| Hydrazine-mediated cyclization | Hydrazine hydrate, thiosemicarbazides | Efficient ring formation and amine introduction | Limited to certain precursors |
Research Findings and Optimization Notes
- Yields for the CuAAC step are generally high (75-90%), with excellent regioselectivity for the 1,4-disubstituted triazole.
- Functionalization at the 4-position of the triazole ring is more challenging and often requires lithiation and electrophilic quenching, which demands careful temperature control and inert atmosphere.
- Alkylation of triazole nitrogen atoms with difluorobenzyl halides must be optimized to avoid N-alkylation isomers and over-alkylation.
- Protection/deprotection strategies are crucial when multiple reactive sites are present.
- The use of hydrazine hydrate in cyclization steps provides good yields of amino-substituted triazoles but requires careful handling due to toxicity.
Chemical Reactions Analysis
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the triazole ring or the difluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial strains and fungi. Its mechanism often involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Properties
Research indicates that triazole compounds can exhibit anticancer activity. Specifically, {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been evaluated for its ability to induce apoptosis in cancer cells. Studies suggest that it may interfere with cell cycle progression and promote cell death in certain cancer types.
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are gaining recognition. This compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Biological Mechanisms
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.
- Receptor Modulation: The compound can act on receptors related to inflammation and pain pathways.
- Cell Signaling Interference: It may disrupt signaling pathways that promote cell proliferation in cancer.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents.
Case Study 2: Cancer Treatment Potential
In vitro studies have shown that this triazole derivative can induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and subsequent mitochondrial dysfunction.
Case Study 3: Anti-inflammatory Activity
Research investigating the anti-inflammatory effects revealed that the compound reduced pro-inflammatory cytokine levels in animal models of arthritis. This suggests a potential role in managing chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The triazole ring and difluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Triazolylmethanamine Derivatives
Table 1: Structural and Electronic Comparisons
Key Observations :
- Fluorine Effects: The target compound’s 3,4-difluoro substitution enhances electron-withdrawing character compared to non-fluorinated analogues (e.g., 10h, 10f) or 2,5-difluoro derivatives . This may influence binding affinity in biological systems or solubility.
- Steric Bulk : Phenethyl or benzyl groups (e.g., 10f, 10h) introduce greater steric hindrance than the difluorophenylmethyl group in the target compound.
Heterocyclic Variations
Table 2: Heterocycle-Specific Comparisons
Key Observations :
Key Observations :
- Synthetic Efficiency : The target compound’s synthesis likely follows high-yield CuAAC protocols (>90% typical for triazoles) , though exact yields are unspecified in available data.
- Solubility : The hydrophilic oxolan-derived analogue exhibits superior aqueous solubility due to its tetrahydrofuran moiety, whereas the target compound’s difluorophenyl group reduces polarity.
Biological Activity
The compound {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a member of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H10F2N4
- Molecular Weight : 224.21 g/mol
- CAS Number : 1364193-40-7
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. The compound this compound exhibits significant antifungal activity against various fungal strains. Research indicates that triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.
| Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Candida albicans | 15 | |
| Aspergillus niger | 18 | |
| Cryptococcus neoformans | 20 |
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.70 | Apoptosis induction |
| U2OS | 0.69 | Caspase activation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It influences signaling pathways related to cell survival and apoptosis.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. Results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL for C. albicans, indicating strong antifungal potential.
Case Study 2: Anticancer Activity
In a recent investigation involving various cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated that at concentrations as low as 0.5 µM, significant apoptosis was observed in treated cells compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. A typical protocol involves reacting 3,4-difluorobenzyl azide with propargylamine under mild conditions (e.g., aqueous/organic solvent mixtures, room temperature) with CuSO₄·5H₂O and sodium ascorbate as catalysts .
- Optimization Strategies :
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
-
Scale-up : Continuous flow reactors enhance reproducibility and reduce side products in industrial settings .
Parameter Optimal Condition Yield Range Reference Catalyst CuSO₄·5H₂O + sodium ascorbate 70-85% Solvent t-BuOH/H₂O (1:1) 80-90% Temperature 25-40°C 75-88%
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the triazole proton (δ 7.8-8.2 ppm), benzylic CH₂ (δ 5.2-5.5 ppm), and methanamine NH₂ (δ 1.8-2.2 ppm, broad). Fluorine substituents on the phenyl ring cause splitting patterns in aromatic protons .
- ¹³C NMR : Triazole carbons appear at δ 120-130 ppm, while the difluorophenyl carbons show signals at δ 110-160 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Data Discrepancy Analysis :
- Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacterial models) or assay pH may alter triazole-metal coordination, affecting antimicrobial activity .
- Functional Group Interactions : The 3,4-difluorophenyl group may exhibit varying hydrophobicity or hydrogen-bonding capacity in enzyme-binding pockets, leading to conflicting IC₅₀ values .
- Validation Strategies :
- Orthogonal Assays : Compare results from fluorescence-based enzymatic assays with cellular viability assays (e.g., MTT) .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., PqsR in Pseudomonas aeruginosa) to rationalize activity differences .
Q. What strategies can improve the compound's pharmacokinetic properties for in vivo studies?
- Structural Modifications :
- Prodrug Design : Introduce acetyl or tert-butyl carbamate groups to the methanamine moiety to enhance solubility and oral bioavailability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the triazole ring to prolong circulation time .
- Formulation Optimization :
- Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for targeted delivery .
Q. How does the electronic effect of fluorine substituents influence the compound's reactivity in catalytic applications?
- Mechanistic Insights :
- The electron-withdrawing nature of fluorine enhances the electrophilicity of the triazole ring, facilitating coordination to transition metals (e.g., Cu, Ag) in heterogeneous catalysis .
- Catalytic Activity Data :
| Catalyst | Reaction | Yield | Reference |
|---|---|---|---|
| Ag-Zn nanoheterostructure | Alkyne-azide cycloaddition | 85% |
- Computational Analysis : Density functional theory (DFT) calculations reveal fluorine-induced charge redistribution, stabilizing transition states in Suzuki-Miyaura couplings .
Key Research Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
